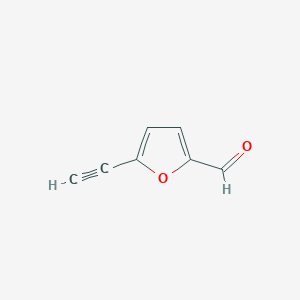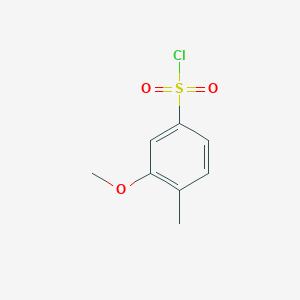
5-Ethynylfuran-2-carbaldehyde
Descripción general
Descripción
5-Ethynylfuran-2-carbaldehyde is a chemical compound used in scientific research . It is a building block that finds application in diverse fields, ranging from organic synthesis to materials science.
Synthesis Analysis
The preparation of this compound involves dissolving 5-((trimethylsilyl)ethynyl)furan-2-carbaldehyde in methanol, to which K2CO3 is added. The mixture is then reacted under stirring for 2 hours, and rotary-evaporated to dryness .Molecular Structure Analysis
The molecular formula of this compound is C7H4O2, and its molecular weight is 120.11 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
Synthesis and Applications in Material Science :
- (Tomilin et al., 2015) described the synthesis of 5-Acylethynylpyrrole-2-carbaldehydes from protected pyrrole-2-carbaldehydes, highlighting the importance of such compounds in organic synthesis.
- (Sedláček et al., 2017) discussed the polymerization of (ethynylarene)carbaldehydes, including ethynylbenzaldehydes, for the creation of poly(arylacetylene)s with carbaldehyde groups. These groups are significant for functionalizing materials through post-polymerization modifications.
- (Havelková et al., 2019) explored the synthesis of hyper-cross-linked microporous poly(phenylacetylene)s with aldehyde groups, demonstrating their utility in chemisorption and catalysis.
Chemical Reactivity and Synthesis of Heterocyclic Systems :
- (Hamama et al., 2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to 5-Ethynylfuran-2-carbaldehyde, focusing on their applications in synthesizing complex heterocyclic systems.
- (Gouda et al., 2016) discussed 5-chloropyrazole-4-carbaldehydes, highlighting their role as intermediates in synthesizing novel heterocyclic systems.
Novel Synthesis Methods :
- (Karlinskii et al., 2019) introduced a new synthesis method for 2-Azidomethyl-5-ethynylfuran, a bio-derived self-clickable monomer, demonstrating the increasing importance of sustainable and efficient synthesis methods.
Exploring Fundamental Properties :
- (Dibrivnyi et al., 2015) investigated the thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers, contributing to a deeper understanding of the physical and chemical characteristics of these compounds.
Propiedades
IUPAC Name |
5-ethynylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRAHZOHLVTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)


![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)



![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)





